(S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-5(7-3-1)6-8-4-9-10-6/h4-5,7H,1-3H2,(H,8,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGHNUZUCVZTLK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Hybrid Scaffold: S 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
Rationale for Investigation
The rationale for investigating the hybrid (S)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole scaffold is rooted in the principle of molecular hybridization, a strategy in drug design where two or more pharmacophoric units are combined into a single molecule. This approach aims to create new chemical entities with enhanced affinity, selectivity, and efficacy, or with a dual mode of action.
In this specific hybrid, the 1,2,4-triazole (B32235) moiety provides a rigid and metabolically stable core with a proven track record of broad biological activity. The pyrrolidine (B122466) ring introduces a three-dimensional structural element and a chiral center, which can lead to improved target recognition and stereospecific interactions. The (S)-configuration at the C2 position of the pyrrolidine ring is of particular interest, as this stereochemistry is found in the naturally occurring amino acid L-proline (B1679175), a fundamental building block of proteins. This inherent chirality can be exploited to achieve selective binding to chiral biological targets such as enzymes and receptors.
The combination of the flat, aromatic 1,2,4-triazole ring with the non-planar, chiral pyrrolidine moiety is expected to generate a molecule with a unique conformational profile and a distinct spatial arrangement of functional groups, potentially leading to novel pharmacological properties.
Current Research Trajectories and Academic Significance
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the broader field of pyrrolidinyl-triazole derivatives is an active area of investigation. Research in this domain generally explores the synthesis of novel derivatives and their evaluation for a range of biological activities.
Current research trajectories for related compounds include:
Anticancer Activity: The development of novel pyrrolidinyl-triazole derivatives as potential anticancer agents is a significant area of focus. Researchers are exploring how modifications to both the pyrrolidine and triazole rings can influence cytotoxicity against various cancer cell lines.
Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. The combination of the pyrrolidine and 1,2,4-triazole scaffolds is being investigated for its potential to yield compounds with potent antibacterial and antifungal properties.
Neurological Disorders: The structural features of pyrrolidinyl-triazoles make them attractive candidates for targeting components of the central nervous system. Research is ongoing to explore their potential in the treatment of neurodegenerative diseases and other neurological conditions.
The academic significance of this compound lies in its potential to serve as a versatile building block for the synthesis of more complex molecules and as a lead compound for the development of new therapeutic agents. The study of such hybrid molecules contributes to a deeper understanding of structure-activity relationships and the principles of rational drug design.
Table 2: Illustrative Biological Activities of Related Pyrrolidinyl-1,2,4-Triazole Derivatives
| Derivative Class | Biological Activity Investigated | Key Findings |
|---|---|---|
| N-Substituted trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazoles | General Synthetic Exploration | A library of novel amide and amine derivatives was successfully synthesized, providing a basis for future biological screening. benthamdirect.comnih.govdntb.gov.ua |
| Indolyl-1,2,4-triazole Hybrids | Anticancer (CDK4/CDK6 Inhibition) | Some derivatives showed potent inhibitory activity against cyclin-dependent kinases, suggesting potential as anti-proliferative agents. rsc.org |
| Various 1,2,4-Triazole Derivatives | Broad Spectrum Antimicrobial | Numerous studies have demonstrated the antibacterial and antifungal potential of diverse 1,2,4-triazole derivatives. globalresearchonline.net |
Retrosynthetic Analysis and Strategic Disconnections for the this compound Framework
Retrosynthetic analysis of this compound suggests several strategic disconnections to simplify the molecule into readily available starting materials. The most logical primary disconnection is at the carbon-carbon bond linking the C5 position of the 1,2,4-triazole ring and the C2 position of the pyrrolidine ring. This approach simplifies the target into two key synthons: a chiral (S)-pyrrolidine unit and a 1,2,4-triazole precursor.
This primary disconnection leads to two potential synthetic pathways:
Pathway A: Utilizes a pre-functionalized (S)-pyrrolidine derivative, such as (S)-pyrrolidine-2-carbonitrile or (S)-pyrrolidine-2-carboxamidine, which can then be used to construct the triazole ring. This is often the preferred strategy as it leverages the readily available chiral pool of (S)-proline.
Pathway B: Involves the coupling of a pre-formed 5-halo-1H-1,2,4-triazole with a suitable organometallic (S)-pyrrolidine derivative. This approach is generally less common for this specific linkage.
A secondary level of disconnection focuses on the 1,2,4-triazole ring itself. The most common synthetic routes for 1,2,4-triazoles involve the condensation and cyclization of smaller fragments. A logical disconnection of the triazole ring breaks it down into an amidine and a hydrazine (B178648) derivative. In the context of the target molecule, this would trace back to an (S)-pyrrolidine-2-carboxamidine and a one-carbon source like formamide (B127407) or a formic acid derivative, which serves as a synthon for the C3 position of the triazole ring.
Development of Stereoselective Synthetic Routes
The central challenge in synthesizing this compound is the preservation of the stereochemical integrity at the C2 position of the pyrrolidine ring. This is exclusively achieved through stereoselective strategies that begin with a chiral starting material.
Asymmetric Catalysis in the Formation of the 1,2,4-Triazole Ring System
Asymmetric catalysis is a powerful tool for establishing stereocenters during a reaction. In the context of triazole synthesis, chiral catalysts, such as chiral phosphoric acids, have been successfully employed to achieve atroposelective synthesis of N-aryl 1,2,4-triazoles, where the chirality is axial rather than a stereocenter. acs.orgnih.govnih.gov
However, for the synthesis of this compound, the stereocenter is not formed during the construction of the triazole ring but is already present in the pyrrolidine precursor. Therefore, the primary role of catalysis in this context is not to induce chirality but to facilitate the ring-forming reaction under mild conditions that prevent racemization of the existing stereocenter. The use of a chiral pool precursor like L-proline is a more direct and efficient strategy for controlling the stereochemistry of the target molecule than attempting to install the stereocenter via asymmetric catalysis at a later stage.
Diastereoselective Synthesis Strategies for Pyrrolidine-Triazole Conjugates
Diastereoselective synthesis becomes relevant when a molecule contains multiple stereocenters. In the case of this compound, there is only one stereocenter. However, if a derivative were to be synthesized where a new stereocenter is created, the existing (S)-chiral center on the pyrrolidine ring would exert a directing effect. This phenomenon, known as substrate-controlled diastereoselection, would influence the stereochemical outcome at the newly forming center, typically leading to a mixture of diastereomers in unequal amounts.
For example, if the triazole nitrogen were to be alkylated with a racemic electrophile that creates a new stereocenter, the chiral pyrrolidine substituent would direct the approach of the electrophile, resulting in a diastereomeric mixture of products. The facial selectivity of such reactions is a well-established principle in asymmetric synthesis, and efficient one-pot cascade reactions have been developed for the diastereoselective synthesis of substituted pyrrolidines bearing multiple stereocenters. rsc.org
Classical and Modern Approaches for 1,2,4-Triazole Ring Formation and Coupling to Pyrrolidine Derivatives
The construction of the 1,2,4-triazole ring is a well-established field in heterocyclic chemistry. Various methods can be adapted to couple the triazole moiety to a chiral pyrrolidine precursor.
Cyclization Reactions from Hydrazine and Amidines
One of the most robust and widely used methods for synthesizing 1,2,4-triazoles is the cyclization of amidines with hydrazine or its derivatives. organic-chemistry.orgnih.gov This approach can be directly applied to the synthesis of the target compound by using an (S)-pyrrolidine-2-carboxamidine derivative as the key intermediate.
The general reaction involves the condensation of the amidine with a one-carbon building block, often derived from hydrazine and a formic acid equivalent. A one-pot, multicomponent reaction of a primary amidine, a monosubstituted hydrazine, and an activated carboxylic acid can provide rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles. acs.org For a 3,5-disubstituted triazole like the target compound, the reaction can be adapted. For instance, reacting the (S)-pyrrolidine-2-carboxamidine with formamide under microwave irradiation represents a simple and efficient method for triazole ring formation. organic-chemistry.org
The table below summarizes various approaches for the synthesis of 1,2,4-triazoles that could be adapted for the target molecule.
| Reactants | Key Reagents/Catalysts | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amidines, Carboxylic Acids, Hydrazines | HATU, DIPEA | One-pot, room temperature | 1,3,5-Trisubstituted-1,2,4-triazoles | acs.org |
| Hydrazines, Formamide | None (catalyst-free) | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Amidines, Isothiocyanates, Hydrazines | None (metal- and oxidant-free) | Mild conditions, one-pot | Fully substituted 1H-1,2,4-triazol-3-amines | organic-chemistry.org |
| Amidines, Trialkylamines | Copper catalyst, K₃PO₄, O₂ | Oxidative functionalization | 1,3-Disubstituted 1,2,4-triazoles | isres.org |
| Secondary Amides, Hydrazides | Triflic anhydride | Microwave-induced cyclodehydration | 3,4,5-Trisubstituted 1,2,4-triazoles | acs.orgorganic-chemistry.org |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecular architectures. rsc.orgnih.gov For the assembly of the this compound scaffold, MCRs provide a convergent and atom-economical approach. nih.gov
A hypothetical MCR strategy for this target could involve the reaction of a chiral pyrrolidine-derived component, such as (S)-proline nitrile or a related derivative, with a source of nitrogen like hydrazine, and a one-carbon unit. The key advantage of MCRs lies in their ability to construct complex heterocyclic systems in a single pot, often with high yields and operational simplicity. rsc.orgisres.org For instance, a three-component reaction could be designed using an appropriate (S)-pyrrolidine-based amidine, a nitrile, and a hydrazine derivative, leading to the desired triazole ring fused with the chiral pyrrolidine substituent. The reaction conditions, including the choice of catalyst and solvent, would be critical for controlling regioselectivity and preserving the stereochemical integrity of the chiral center.
Research has demonstrated the synthesis of 1,2,4-triazole-based hybrids and triazole-containing amino acid derivatives through MCRs, highlighting the versatility of this approach. rsc.orgresearchgate.net A base-promoted, metal-free, three-component reaction has been reported for synthesizing hybrid molecules linking 1,3-diones and 1,2,4-triazoles, showcasing the potential for creating complex structures under mild conditions. rsc.org The development of MCRs for synthesizing fused 1,2,3-triazoles also provides a conceptual framework that can be adapted for 1,2,4-triazole synthesis. kuleuven.be
Table 1: Examples of Multicomponent Reactions for Triazole Synthesis
| Reaction Type | Components | Product | Key Features |
| Three-Component Hybrid Synthesis | 1,3-Diones, β-Nitrostyrenes, Hydrazones | 1,2,4-Triazole-based hybrids | Metal-free, Base-promoted, Mild conditions rsc.org |
| Amino Acid Derivative Synthesis | Various starting materials | Triazole-containing amino acids | Green chemistry conditions (e.g., lemon juice as catalyst) researchgate.net |
| Fused Triazole Synthesis | Dihydroisoquinoline, Acyl Chloride, TMS-Azide | Fused 1,2,3-triazoles | Sequential MCR and intramolecular cycloaddition kuleuven.be |
Oxidative Cyclization Methodologies
Oxidative cyclization represents another powerful strategy for the formation of the 1,2,4-triazole ring. These methods typically involve the construction of an open-chain precursor which is then cyclized through an oxidation step to form the aromatic heterocycle.
A prominent approach is the copper-catalyzed tandem addition-oxidative cyclization. organic-chemistry.org This method can synthesize 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions, often using air or molecular oxygen as the oxidant. organic-chemistry.orgfrontiersin.org For the synthesis of this compound, a precursor such as an (S)-pyrrolidine-2-carboxamidine could react with a nitrile in the presence of a copper catalyst. The subsequent intramolecular oxidative cyclization would yield the desired triazole ring. organic-chemistry.org This method is advantageous due to the ready availability of starting materials and the use of an environmentally benign oxidant. organic-chemistry.org
Other oxidative cyclization methodologies include iodine-mediated reactions. For example, trifluoroacetimidohydrazides can undergo I2-mediated oxidative cyclization to form 3-trifluoromethyl-1,2,4-triazoles, using DMF as a carbon source. isres.org Metal-free approaches under aerobic oxidative conditions have also been developed for the synthesis of 1,2,4-triazoles from hydrazones and amines, proceeding through a cascade of C-H functionalization and oxidative aromatization. isres.org The synthesis of novel nih.govchemicalbook.comnih.govtriazolo[1,5-b] nih.govchemicalbook.comnih.govnih.govtetrazines has been achieved through the oxidative cyclization of 1,2,4,5-tetrazine (B1199680) precursors, demonstrating the broad applicability of this strategy for creating fused heterocyclic systems. nih.gov
Table 2: Overview of Oxidative Cyclization Methods for 1,2,4-Triazole Synthesis
| Method | Catalyst/Reagent | Precursors | Key Features |
| Copper-Catalyzed Tandem Reaction | Copper salts (e.g., CuBr) | Amidines, Nitriles | Uses air/O2 as oxidant; forms sequential N-C and N-N bonds organic-chemistry.org |
| Iodine-Mediated Cyclization | I2 | Trifluoroacetimidohydrazides | Metal-free; can use solvent as carbon source isres.org |
| Aerobic Oxidative Cyclization | None (metal-free) | Hydrazones, Amines | Cascade reaction involving C-H functionalization isres.org |
| Diacetoxyiodobenzene Oxidation | (Diacetoxyiodo)benzene | Amidino-substituted 1,2,4,5-tetrazines | Forms fused triazolo-tetrazine systems nih.gov |
Chemical Transformations for the Derivatization and Functionalization of the this compound Core
Once the core structure of this compound is synthesized, its properties can be fine-tuned through various chemical transformations. Derivatization allows for the exploration of structure-activity relationships and the introduction of functionalities for specific applications.
Substitution Reactions on the Triazole Nitrogen Atoms (N1, N2, N4)
The 1,2,4-triazole ring contains three nitrogen atoms, each of which is a potential site for substitution. Due to the high electron density of the ring, electrophilic substitution reactions occur exclusively at the nitrogen atoms. nih.govchemicalbook.com Alkylation is a common method for introducing substituents onto the triazole nitrogens. The regioselectivity of alkylation (i.e., which nitrogen atom is substituted) is highly dependent on the reaction conditions, particularly the base and solvent used. For example, using sodium ethoxide in ethanol (B145695) as a base tends to favor alkylation at the N1 position, while using aqueous sodium hydroxide (B78521) can lead to a mixture of N1 and N4 substituted products. chemicalbook.com This differential reactivity allows for controlled functionalization of the triazole core. Other electrophiles, such as acyl chlorides and sulfonyl chlorides, can also be used to introduce a variety of functional groups onto the nitrogen atoms.
Functionalization at the Carbon Positions of the Triazole Ring (C3, C5)
The two carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient due to their proximity to the electronegative nitrogen atoms. chemicalbook.com This property makes them susceptible to nucleophilic substitution, particularly under mild conditions. nih.gov This allows for the introduction of a wide range of substituents at these positions. While the C5 position is already occupied by the pyrrolidine ring in the target molecule, the C3 position remains a viable site for functionalization. Methodologies exist that allow for the installation of a diverse array of substituents at the C3 and C5 positions during the synthesis of the triazole ring itself. frontiersin.orgnih.gov For post-synthetic modification, if a suitable leaving group is present at the C3 position, it can be displaced by various nucleophiles to introduce new functional groups.
Modifications of the Pyrrolidine Ring and its Substituents
The pyrrolidine ring offers multiple sites for modification, primarily the nitrogen atom. As a secondary amine, the pyrrolidine nitrogen is nucleophilic and can be readily functionalized. nih.gov A common strategy involves the reaction with electrophiles such as benzoyl chlorides or benzyl (B1604629) bromides to introduce amide or amine derivatives, respectively. nih.govresearchgate.net This N-substitution can significantly alter the molecule's physical and biological properties. nih.gov For example, a library of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring was prepared by reacting a trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole precursor with various substituted benzoyl chlorides and benzyl bromides. researchgate.netdntb.gov.ua The synthesis of pyrrolidinyl triazoles and their subsequent N-functionalization has been explored for developing potential therapeutic agents. rsc.org The conformation of the pyrrolidine ring can be influenced by the choice of substituents, which in turn can affect its biological activity. nih.gov
Introduction of Linkers for Bioconjugation and Probe Development
The functional groups introduced onto the this compound core can serve as handles for attaching linkers, which are essential for bioconjugation and the development of chemical probes. Triazoles themselves can act as stable linkers connecting different molecular fragments. nih.gov
A powerful and widely used method for bioconjugation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry". nih.govresearchgate.net To utilize this reaction, an azide (B81097) or alkyne functionality must be introduced into the molecule. This can be achieved by reacting a suitable precursor with a linker containing a terminal alkyne or azide group. For example, an amino group on the pyrrolidine ring could be acylated with an alkyne-containing carboxylic acid, or an alkyl halide derivative could be used to introduce an azide. The resulting molecule can then be "clicked" onto a biomolecule or probe that has been modified with the complementary functional group. nih.govmdpi.com This approach allows for the site-specific labeling of proteins, nucleic acids, and other biological macromolecules. nih.gov Cross-linkers with a triazole core have also been developed, for instance, to create hydrogels for applications in tissue engineering, demonstrating the versatility of the triazole moiety in creating linked structures. mpg.de
Structure Activity Relationship Sar Studies of S 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole and Its Analogues
Design Principles for Comprehensive SAR Investigations
Comprehensive SAR investigations of (S)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole are founded on methodical structural modifications to both the 1,2,4-triazole (B32235) and pyrrolidine (B122466) rings. The core principle is to probe the steric, electronic, and hydrophobic requirements of the target binding site to enhance molecular interactions.
Systematic variations typically involve the introduction of a range of substituents at the N1, N4, and C3 positions of the triazole ring. These substituents can vary in size, lipophilicity, and electronic properties (electron-donating or electron-withdrawing). For instance, the introduction of small alkyl groups, aryl moieties, or functional groups capable of hydrogen bonding can probe the spatial and electronic tolerances of the biological target. mdpi.com
Table 1: Illustrative SAR of Substitutions on the 1,2,4-Triazole Ring
| Position of Substitution | Type of Substituent | Anticipated Impact on Activity | Rationale |
|---|---|---|---|
| N1 | Small alkyl (e.g., methyl) | May increase metabolic stability and lipophilicity | Blocks potential metabolic sites and enhances cell permeability |
| N1 | Aryl (e.g., phenyl) | Could introduce π-π stacking interactions | Potential for additional binding interactions with aromatic residues in the target protein |
| N4 | Hydrogen bond donor/acceptor | May enhance binding affinity | Forms specific hydrogen bonds with the target protein |
| C3 | Thione group (C=S) | Can act as a strong hydrogen bond acceptor or metal chelator | May alter the electronic profile and introduce new binding interactions |
This table is illustrative and based on general principles of medicinal chemistry for 1,2,4-triazole derivatives.
The pyrrolidine ring, being a saturated heterocycle, offers a three-dimensional scaffold that can be modified to explore the topology of the binding pocket. nih.gov Substitutions on the pyrrolidine ring can influence the molecule's conformation and introduce new points of interaction with the target.
Key positions for substitution on the pyrrolidine ring include the nitrogen atom and the carbon atoms at positions 3, 4, and 5. Modifications can range from simple alkyl or aryl groups to more complex functional groups. The goal is to identify substituents that can establish favorable interactions, such as hydrophobic interactions, hydrogen bonds, or ionic bonds, without causing steric hindrance. nih.gov
Table 2: Illustrative SAR of Substitutions on the Pyrrolidine Moiety
| Position of Substitution | Type of Substituent | Anticipated Impact on Activity | Rationale |
|---|---|---|---|
| Pyrrolidine-N | Small alkyl (e.g., methyl) | May alter basicity and steric profile | Fine-tunes the pKa and conformational flexibility of the ring |
| C3 | Hydroxyl group | Could introduce a hydrogen bonding interaction | Potential for a new hydrogen bond with the target |
| C4 | Fluoro group | May enhance metabolic stability and binding affinity | The fluorine atom can act as a weak hydrogen bond acceptor and block metabolic oxidation |
| C5 | Phenyl group | Could introduce hydrophobic or π-π stacking interactions | Probes for a hydrophobic pocket in the binding site |
This table is illustrative and based on general principles of medicinal chemistry for pyrrolidine derivatives.
The stereochemistry of this compound is a critical determinant of its biological activity. The (S)-configuration at the C2 position of the pyrrolidine ring dictates a specific three-dimensional arrangement of the substituents, which in turn affects how the molecule fits into the chiral binding site of a biological target.
It is well-established that different stereoisomers of a chiral molecule can exhibit significantly different biological activities, with one enantiomer often being more potent than the other (eutomer vs. distomer). Therefore, a comprehensive SAR study must involve the synthesis and evaluation of the corresponding (R)-enantiomer and potentially diastereomers if additional chiral centers are introduced. This allows for a thorough understanding of the stereochemical requirements for optimal target engagement. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of novel analogues and for gaining insights into the molecular properties that drive biological potency.
The development of a predictive QSAR model for this compound analogues involves several steps. First, a dataset of compounds with their corresponding biological activities is compiled. Then, a variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), are calculated for each compound. nih.govresearchgate.net
Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to build a mathematical model that relates the descriptors to the biological activity. researchgate.net A robust QSAR model should have high statistical significance and good predictive power, as assessed through internal and external validation techniques. nih.gov Such a model can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.
Ligand-based pharmacophore modeling is another powerful computational approach used in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. researchgate.net
For this compound and its analogues, a pharmacophore model can be generated based on the structures of the most active compounds in the series. This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to exhibit the desired biological activity. ijper.org This approach can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds. researchgate.net
Conformational Analysis and Elucidation of Bioactive Conformations
The conformational landscape of molecules containing a pyrrolidine ring, such as this compound, is a critical determinant of their biological activity. The inherent flexibility of the five-membered pyrrolidine ring allows it to adopt various shapes, which in turn influences how the molecule interacts with its biological target.
Impact of Conformational Flexibility on Receptor Binding
The pyrrolidine scaffold is widely utilized by medicinal chemists due to the three-dimensional diversity it imparts to a molecule. This 3D coverage is a result of the non-planarity of the saturated ring, a phenomenon known as "pseudorotation." The conformational flexibility of the pyrrolidine ring allows a molecule to adapt its shape to fit optimally into a receptor's binding pocket. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles for different stereoisomers, as they will exhibit distinct binding modes with enantioselective proteins.
The ability of the pyrrolidine ring to adopt various conformations can be controlled by the strategic placement of substituents. Inductive and stereoelectronic factors associated with these substituents influence the puckering of the ring, which can lock it into a specific, energetically favorable conformation. This "conformational locking" can be advantageous in drug design, as it can pre-organize the molecule into its bioactive conformation, thereby enhancing binding affinity and selectivity for its target receptor. For instance, a cis-3,4-diphenylpyrrolidine scaffold can force a molecule into a "U-shape" conformation that is beneficial for specific receptor interactions.
Pseudorotation and 3D Conformational Space of the Pyrrolidine Ring
The saturated five-membered ring of pyrrolidine is not planar and undergoes a continuous puckering motion known as pseudorotation. This intrinsic property allows the pyrrolidine ring to explore a wide range of three-dimensional conformational space, which is a valuable tool for pharmacophore exploration. The puckering of the pyrrolidine ring can be described by two main low-energy conformations: the "envelope" (or "exo" and "endo") and the "twist" conformations.
In the context of proline, a well-studied pyrrolidine-containing amino acid, the puckering of the ring is influenced by substituents at the C-4 position. The electronegativity of these substituents can favor either the Cγ-exo or Cγ-endo envelope conformers. For example, l-proline (B1679175) prefers an endo conformation, while the introduction of a fluorine atom at the 4-position can shift this preference. Trans-4-fluoroproline favors an exo envelope conformation, whereas cis-4-fluoroproline favors an endo conformation. This demonstrates how the stereochemistry and electronic nature of substituents can precisely control the three-dimensional shape of the pyrrolidine ring.
The table below illustrates the general concept of how substituents can influence the preferred conformation of a pyrrolidine ring, based on the example of substituted prolines.
| Compound | Substituent at C-4 | Preferred Conformation |
| L-Proline | Hydrogen | Endo |
| trans-4-Fluoroproline | Fluorine (trans) | Exo |
| cis-4-Fluoroproline | Fluorine (cis) | Endo |
Molecular Interactions and Mechanistic Insights of S 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
In Vitro Biological Target Identification and Validation
No publicly available studies were identified that have performed in vitro biological target identification or validation for (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole. The following subsections reflect this lack of specific data.
There are no published reports detailing the results of enzyme inhibition assays for this compound. Although various derivatives of 1,2,4-triazole (B32235) are known to inhibit a wide range of enzymes, including kinases, proteases, and reductases, no such activity has been documented for this specific compound. isp.edu.pkmdpi.comrsc.orgresearchgate.netmdpi.com
No data from receptor binding profiling studies for this compound are available in the scientific literature. While related 1,2,4-triazole and pyrrolidine-containing molecules have been investigated for their affinity to various receptors, including G-protein coupled receptors, no such profile exists for the specified compound. benthamscience.comnih.govresearchgate.net
Information regarding the modulation of any molecular pathways or cellular processes by this compound has not been reported in published research. Studies on related triazole compounds have sometimes shown effects on processes like apoptosis or cell cycle progression, but these findings cannot be attributed to the specific molecule . rsc.orgnih.gov
Advanced Molecular Docking and Molecular Dynamics Simulations
No computational studies, including molecular docking or molecular dynamics simulations, have been published for this compound. Therefore, there is no available data on its theoretical interactions with biological macromolecules.
There are no published analyses of the ligand-protein interaction networks for this compound. Molecular docking studies on analogous structures often reveal potential hydrogen bonds and hydrophobic interactions, but such specific predictive data is absent for this compound. nih.govnih.govnih.govmdpi.com
No predictions of binding affinities or free energy calculations for the interaction of this compound with any biological target have been reported. While such calculations are common in computational drug discovery for 1,2,4-triazole derivatives, this specific molecule has not been the subject of such a study. mdpi.commdpi.compensoft.net
Elucidation of Conformational Dynamics and Induced Fit Phenomena
The conformational flexibility of this compound is a key determinant of its interaction with biological targets. This flexibility primarily arises from the non-planar nature of the pyrrolidine (B122466) ring and the rotational freedom around the single bond connecting the pyrrolidine and triazole rings.
The pyrrolidine ring can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. The specific pucker is influenced by the steric and electronic effects of the substituents and the surrounding environment. The nitrogen atom in the pyrrolidine ring also introduces the possibility of nitrogen inversion, further contributing to the conformational landscape. The relative orientation of the triazole ring with respect to the pyrrolidine ring is defined by the dihedral angle between the two rings. Computational studies on similar substituted pyrrolidine-heterocycle systems have shown that the energy barrier to rotation around this bond is generally low, allowing the molecule to adopt a range of conformations.
Upon binding to a biological target, such as an enzyme or a receptor, this compound is likely to undergo conformational changes to achieve an optimal fit within the binding site. This phenomenon, known as induced fit, is a dynamic process where both the ligand and the protein can adjust their conformations to maximize their intermolecular interactions. The specific conformational changes will depend on the topology and chemical nature of the binding pocket. For instance, the pyrrolidine ring may adopt a specific pucker that allows for favorable van der Waals contacts, while the triazole ring may orient itself to form key hydrogen bonds with amino acid residues.
Molecular modeling and simulation techniques are instrumental in elucidating these conformational dynamics and induced fit phenomena. Techniques such as molecular dynamics (MD) simulations can provide insights into the conformational preferences of the molecule in different environments and the energetic changes associated with binding.
Structure-Based Ligand Design Approaches Guided by Molecular Interactions
Structure-based ligand design leverages the three-dimensional structural information of a biological target to design molecules that can bind with high affinity and selectivity. In the context of the this compound scaffold, this approach involves identifying and optimizing the interactions between the compound and its target.
The pyrrolidine ring, with its defined stereochemistry, can serve as a scaffold to orient functional groups in specific vectors to interact with the target. The nitrogen atom of the pyrrolidine can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor. The hydrophobic surface of the pyrrolidine ring can also engage in van der Waals interactions with nonpolar residues in the binding pocket.
The 1,2,4-triazole ring is a versatile pharmacophore that can participate in a variety of molecular interactions. nih.gov It contains both hydrogen bond donors (the N-H group) and acceptors (the nitrogen atoms), allowing it to form multiple hydrogen bonds with a target protein. nih.gov The aromatic nature of the triazole ring also enables it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
A hypothetical structure-based design cycle for a derivative of this compound could involve the following steps:
Target Identification and Validation: Identifying a biological target relevant to a specific disease.
Structural Determination: Obtaining the three-dimensional structure of the target, typically through X-ray crystallography or cryo-electron microscopy.
Docking and Scoring: Computationally docking this compound into the active site of the target to predict its binding mode and affinity.
Analysis of Molecular Interactions: Identifying the key interactions between the compound and the target.
Lead Optimization: Modifying the scaffold by adding or modifying substituents to enhance the identified interactions or to introduce new favorable interactions. For example, adding a hydroxyl group to the pyrrolidine ring could introduce a new hydrogen bond, while adding an aromatic group to the triazole ring could enhance π-π stacking.
Synthesis and Biological Evaluation: Synthesizing the designed analogs and testing their biological activity.
This iterative process allows for the rational design of more potent and selective ligands.
Bioisosteric Replacements within the this compound Scaffold for Optimized Interactions
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic properties, or reducing its toxicity. The this compound scaffold offers several opportunities for bioisosteric replacements.
Bioisosteres of the 1,2,4-Triazole Ring:
1,2,3-Triazole: This isomer has a different arrangement of nitrogen atoms, which can alter its hydrogen bonding capabilities and dipole moment.
Oxadiazoles (1,2,4- and 1,3,4-isomers): Replacing a nitrogen atom with an oxygen atom can change the hydrogen bonding pattern and lipophilicity.
Thiadiazoles (1,2,4- and 1,3,4-isomers): The introduction of a sulfur atom can further modify the electronic properties and size of the ring.
Tetrazole: This ring contains four nitrogen atoms and is often used as a bioisostere for a carboxylic acid group due to its acidic nature. researchgate.net
The choice of a specific bioisostere will depend on the desired changes in the molecule's properties and its interactions with the target.
Bioisosteres within the Pyrrolidine Ring:
The pyrrolidine ring can also be modified through bioisosteric replacements. For instance, one of the methylene (B1212753) groups could be replaced with an oxygen (oxazolidine) or sulfur (thiazolidine) atom. These modifications would alter the ring's polarity, hydrogen bonding capacity, and conformational preferences.
The following table summarizes some of the potential bioisosteric replacements for the core scaffolds of this compound.
| Original Scaffold | Bioisosteric Replacement | Rationale for Replacement |
| 1,2,4-Triazole | 1,2,3-Triazole | Altered hydrogen bonding pattern and dipole moment. |
| 1,2,4-Triazole | Oxadiazole | Modified hydrogen bonding and lipophilicity. |
| 1,2,4-Triazole | Thiadiazole | Altered electronic properties and ring size. |
| 1,2,4-Triazole | Tetrazole | Introduction of acidic properties, mimics carboxylic acid. researchgate.net |
| Pyrrolidine | Oxazolidine | Increased polarity, altered hydrogen bonding. |
| Pyrrolidine | Thiazolidine | Modified polarity and conformational preferences. |
By systematically exploring these bioisosteric replacements, medicinal chemists can fine-tune the properties of the this compound scaffold to develop new drug candidates with optimized interactions with their biological targets.
Computational and Theoretical Chemistry Applications to S 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, DFT calculations can map the spatial distribution and energy levels of these orbitals.
The HOMO is typically localized on the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO resides on electron-deficient areas, highlighting sites prone to nucleophilic attack. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) analysis is another computational technique used to determine the charge distribution across the molecule. researchgate.net This method provides a quantitative measure of the electron density on each atom, revealing the polarity of bonds and the location of positive and negative charges. Such information is invaluable for predicting intermolecular interactions, including hydrogen bonding, which influences the compound's physical properties and biological activity.
Table 1: Illustrative Output of Molecular Orbital and NBO Analysis
| Parameter | Description | Significance in this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; relates to its ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; relates to its electron affinity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| NBO Atomic Charges | Calculated charge localized on individual atoms (e.g., N, C, H). | Reveals sites for electrostatic interactions, hydrogen bonding, and reactivity. Nitrogen atoms in the triazole ring are expected to carry a partial negative charge. |
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of this compound, which aids in its structural confirmation.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding tensors for protons (¹H) and carbon-13 (¹³C). urfu.rumdpi.com These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). The predicted NMR spectra can be compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. urfu.ru
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic transitions of the molecule. scielo.org.zaresearchgate.net This analysis provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum. These transitions typically involve the promotion of an electron from a π orbital to a π* antibonding orbital (π→π) or from a non-bonding orbital to a π orbital (n→π*). researchgate.net
Table 2: Predicted Spectroscopic Data for Structural Analysis
| Spectroscopic Technique | Calculated Parameter | Information Gained |
|---|---|---|
| ¹H NMR | Chemical Shifts (ppm) | Provides information on the chemical environment of hydrogen atoms in the pyrrolidine (B122466) and triazole rings. |
| ¹³C NMR | Chemical Shifts (ppm) | Identifies the chemical environment of each carbon atom, confirming the carbon skeleton. |
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | Confirms the presence of functional groups such as N-H (triazole), C-H (pyrrolidine), and C=N (triazole). |
| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | Characterizes the electronic transitions within the conjugated triazole system. |
The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms (1H, 2H, or 4H). researchgate.net Quantum chemical calculations are crucial for determining the relative stability of these tautomers. zsmu.edu.ua By calculating the Gibbs free energy of each possible tautomer in the gas phase and in different solvents, researchers can predict the predominant form under specific conditions. researchgate.net This is vital as different tautomers can exhibit distinct chemical reactivity and biological activity. For this compound, the 1H and 2H tautomers are generally considered the most likely and stable forms.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling
In silico models are essential for the early-stage evaluation of a compound's drug-like properties, predicting how it will behave in a biological system. researchgate.net These predictions help to identify potential liabilities and guide the design of molecules with more favorable pharmacokinetic profiles.
Oral bioavailability is a critical parameter for many drugs. Computational models can predict the intestinal absorption and permeability of this compound based on its physicochemical properties. ucsd.edu These models often use descriptors such as:
Molecular Weight (MW)
LogP (a measure of lipophilicity)
Topological Polar Surface Area (TPSA)
Number of hydrogen bond donors and acceptors
Number of rotatable bonds
These descriptors are evaluated against established frameworks like Lipinski's Rule of Five to provide a preliminary assessment of the compound's potential for good oral absorption. ucsd.edumdpi.com More sophisticated models can provide quantitative predictions of the fraction of the drug absorbed (%FA).
For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. Conversely, for peripherally acting drugs, BBB penetration is undesirable as it can lead to CNS side effects. nih.gov In silico models predict BBB permeability based on a combination of physicochemical properties, including size, polarity, and hydrogen bonding capacity. researchgate.netnih.gov The output is often a qualitative prediction (BBB+ for penetrant, BBB- for non-penetrant) or a quantitative ratio of the compound's concentration in the brain versus the blood (logBB). These predictions are crucial for assessing the therapeutic potential and safety profile of this compound.
Table 3: Key In Silico ADME and Pharmacokinetic Predictions
| ADME Property | Predicted Parameter | Significance for Drug Development |
|---|---|---|
| Oral Absorption | High/Low classification; Predicted %FA | Indicates the potential for the compound to be absorbed into the bloodstream after oral administration. |
| Permeability | Caco-2 permeability classification | Models the ability of the compound to pass through the intestinal epithelial barrier. |
| Lipinski's Rule of Five | Number of violations (0, 1, etc.) | A rapid screening tool to identify compounds with a higher likelihood of poor absorption or permeability. |
| Blood-Brain Barrier (BBB) Penetration | Yes/No classification; logBB value | Predicts whether the compound can enter the central nervous system, which is critical for CNS targets and for avoiding CNS side effects. |
Prediction of Metabolic Stability and CYP450 Interactions
In modern drug discovery, the early prediction of a compound's metabolic fate is crucial for identifying viable candidates. For a molecule such as this compound, computational methods are employed to forecast its metabolic stability and potential interactions with cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism. nih.govnih.govmdpi.com
Metabolic Stability Prediction: The metabolic stability of a compound is often assessed by its half-life (t½) when incubated with liver microsomes or S9 fractions, which contain metabolizing enzymes. researchgate.netnih.gov In silico models leverage data from these in vitro assays to predict the stability of novel or untested compounds. Quantitative Structure-Property Relationship (QSPR) models are developed by correlating structural features of a set of molecules with their experimentally determined metabolic stability. For the this compound scaffold, these models would identify potential sites of metabolism, known as "metabolic hot spots." nih.gov Common metabolic reactions for such a structure could include oxidation of the pyrrolidine ring or N-dealkylation. researchgate.net By identifying these liabilities early, medicinal chemists can modify the structure to enhance stability. For instance, replacing a hydrogen atom at a predicted site of metabolism with a fluorine atom can block oxidation and improve the compound's half-life.
CYP450 Interaction Prediction: Interactions with CYP450 enzymes, particularly inhibition, are a major cause of adverse drug-drug interactions. nih.govdoi.org Computational models are used to predict whether a compound will act as a substrate or inhibitor for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.comdoi.org These predictions are often based on machine learning algorithms trained on large datasets of known inhibitors and non-inhibitors. nih.gov Docking simulations can also be used to virtually place this compound into the active sites of CYP450 crystal structures to estimate binding affinity and identify key interactions that may lead to inhibition. The triazole moiety itself is a known feature in several drugs that interact with CYP enzymes, making this analysis particularly important. researchgate.net
The table below illustrates the type of predictive data that can be generated for a series of hypothetical analogs of the parent compound.
| Compound ID | Modification on Pyrrolidine Ring | Predicted Metabolic Half-life (t½, min) in HLM¹ | Predicted CYP3A4 Inhibition (IC₅₀, µM) |
| Parent | None | 25 | > 50 |
| Analog-01 | 4-fluoro | 45 | > 50 |
| Analog-02 | 3,3-dimethyl | 62 | 28 |
| Analog-03 | N-methyl | 15 | 45 |
| Analog-04 | 4-hydroxy | 8 | > 50 |
¹HLM: Human Liver Microsomes
Advanced Cheminformatics and Data Mining for Analog Development
Cheminformatics and data mining are indispensable tools for exploring chemical space and designing novel analogs based on a lead scaffold like this compound. These techniques utilize computational algorithms to analyze large chemical databases and derive structure-activity relationships (SAR) that guide the synthesis of more potent and selective molecules. scienceopen.com
Similarity and Substructure Searching: The process often begins with similarity or substructure searches in large compound libraries such as PubChem or Enamine. mdpi.comnih.gov Using the this compound core as a query, researchers can identify commercially available or previously synthesized molecules that share the same scaffold or possess a high degree of structural similarity. This allows for the rapid identification of compounds that can be acquired and tested, providing immediate feedback on the core's biological relevance.
Quantitative Structure-Activity Relationship (QSAR): Once initial biological activity data is available for a set of analogs, QSAR models can be constructed. scienceopen.com QSAR is a ligand-based method that builds mathematical models to correlate the chemical structures of compounds with their biological activities. scienceopen.com Descriptors representing various physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., 2D fingerprints) are calculated for each molecule. Machine learning algorithms are then used to create a predictive model. This model can subsequently be used to screen virtual libraries of yet-to-be-synthesized analogs, prioritizing those with the highest predicted activity and guiding synthetic efforts toward the most promising candidates. scienceopen.com
The development of novel 1,2,4-triazole derivatives as potential therapeutic agents often follows this workflow, where cheminformatics helps to refine compound design by predicting activity and filtering out compounds with undesirable properties. researchgate.netrsc.org
Ligand-Based and Structure-Based Virtual Screening Methodologies for Novel Analogues
Virtual screening is a powerful computational technique used to search vast libraries of small molecules to identify those most likely to bind to a drug target. For developing novel analogues of this compound, both ligand-based and structure-based approaches are highly valuable.
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS can be employed. This method relies on the knowledge of other molecules, or ligands, that are known to bind to the target. A common LBVS technique is pharmacophore modeling. mdpi.comnih.gov A pharmacophore model is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. mdpi.com Starting with a known active compound, a pharmacophore model is generated and used as a 3D query to search compound databases for molecules that match the feature arrangement. nih.govnih.gov For a scaffold like this compound, the key features might include the hydrogen bond donor/acceptor capabilities of the triazole ring and the chiral center of the pyrrolidine moiety.
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein has been determined experimentally (e.g., via X-ray crystallography) or can be reliably modeled, SBVS is a preferred approach. The most common SBVS method is molecular docking. mdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.comnih.gov Large libraries of compounds can be docked into the target's binding site, and each molecule is assigned a score based on its predicted binding affinity or goodness of fit. researchgate.net This allows for the ranking of thousands or millions of potential molecules, from which a smaller, diverse subset of top-scoring hits can be selected for experimental testing. nih.gov This methodology has been successfully applied to identify novel inhibitors for various targets using scaffolds containing triazole or pyrrolidine rings. mdpi.com
The table below presents a typical output from a virtual screening campaign, showing how different compounds are scored and ranked by different methodologies.
| Compound ID | Source Library | Docking Score (kcal/mol) | Pharmacophore Fit Score | Predicted Binding Affinity (Ki, nM) |
| Hit-01 | Enamine | -9.8 | 3.1 | 50 |
| Hit-02 | PubChem | -9.5 | 2.8 | 85 |
| Hit-03 | Enamine | -9.2 | 3.5 | 120 |
| Hit-04 | ZINC15 | -8.9 | 2.5 | 250 |
| Hit-05 | PubChem | -8.7 | 3.3 | 310 |
Article on this compound Cannot Be Generated Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in research specifically concerning the coordination chemistry and material science applications of the compound This compound . While the broader families of chiral pyrrolidines and 1,2,4-triazoles are subjects of extensive study in fields like catalysis and medicinal chemistry, detailed experimental data and research findings on the metal complexes and supramolecular structures of this specific molecule are not sufficiently present in published literature to construct a scientifically rigorous article according to the requested outline.
The user's request specified a detailed structure focusing on:
Coordination Chemistry and Materials Science Applications of S 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole Derivatives
Supramolecular Chemistry:Examining its use in self-assembled architectures.
Despite targeted searches for this compound (CAS No. 732979-37-2) and its derivatives, the public scientific domain lacks specific studies dedicated to these areas. Research is available on related, but structurally distinct, molecules. For instance, the tetrazole analog, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, is well-documented as an organocatalyst, but this work does not involve the metal complexes central to the user's request. Similarly, studies on other substituted 1,2,4-triazole (B32235) ligands cannot be extrapolated to accurately describe the behavior of the specific title compound.
Bioinorganic Chemistry Applications
The unique combination of a chiral pyrrolidine (B122466) and a versatile triazole ring in (S)-5-(pyrrolidin-2-yl)-1H-1,2,4-triazole makes it a highly promising ligand for the development of sophisticated bioinorganic tools. The pyrrolidine group can introduce stereoselectivity, while the triazole unit is well-known for its ability to form stable complexes with a variety of metal ions and to participate in biologically relevant reactions.
Metal complexes of ligands containing triazole moieties have been extensively investigated for their luminescent properties, making them excellent candidates for the development of biological probes. The 1,2,4-triazole ring, in particular, can act as a robust scaffold for constructing luminescent metal complexes, often exhibiting metal-to-ligand charge transfer (MLCT) transitions that are sensitive to the local environment.
It is conceivable that coordination of this compound to transition metals such as iridium(III), copper(I), or platinum(II) could yield complexes with interesting photophysical properties. acs.orgrsc.orgresearchgate.net The emission characteristics of these potential complexes, including wavelength, quantum yield, and lifetime, would likely be influenced by the nature of the metal center, the coordination geometry, and the specific substituents on the ligand. The chiral pyrrolidine unit could further be exploited to design probes that interact selectively with chiral biomolecules, such as proteins or nucleic acids, potentially leading to enantioselective sensing mechanisms.
Table 1: Potential Luminescent Metal Complexes and Their Prospective Properties
| Metal Ion | Potential Coordination Mode | Expected Luminescent Properties | Potential Application |
| Iridium(III) | Bidentate (Npyrrolidine, Ntriazole) | Strong phosphorescence, long lifetime | Time-resolved imaging, sensing |
| Copper(I) | Bidentate or Bridging | Tunable emission from green to orange | Fluorescent labeling, bioimaging |
| Platinum(II) | Bidentate (Npyrrolidine, Ntriazole) | Phosphorescence, sensitivity to O2 | Oxygen sensing, photodynamic therapy |
This table presents hypothetical data based on the properties of similar metal-triazole complexes.
The ability of 1,2,4-triazole derivatives to stabilize various oxidation states of metal ions and to facilitate substrate binding makes them attractive components for the design of synthetic metalloenzymes. Metal complexes incorporating these ligands have shown promise in mimicking the active sites of various enzymes, catalyzing reactions such as hydrolysis and oxidation.
Complexes of this compound with metal ions like zinc(II), copper(II), and manganese(II) could potentially mimic the function of certain metalloenzymes. For instance, a zinc(II) complex could be designed to mimic the active site of hydrolytic enzymes, such as metallo-β-lactamases, by activating a water molecule for nucleophilic attack. researchgate.netnih.gov The chiral environment provided by the (S)-pyrrolidine moiety could introduce substrate selectivity into the catalytic hydrolysis of esters or amides.
Similarly, copper(II) complexes of this ligand could serve as mimics for copper-containing oxidases. The triazole and pyrrolidine nitrogens can provide a coordination environment that facilitates the binding of substrates and the transfer of electrons necessary for oxidation reactions. nih.govresearchgate.net There is also potential for manganese complexes to mimic the activity of manganese-containing enzymes like superoxide (B77818) dismutase or catalase, which are involved in the disproportionation of reactive oxygen species. mdpi.com
Table 2: Potential Enzyme Mimicking Systems and Their Target Reactions
| Metal Ion | Target Enzyme Class | Potential Catalytic Reaction | Role of the Ligand |
| Zinc(II) | Hydrolases | Phosphate diester hydrolysis | Substrate binding and activation of water |
| Copper(II) | Oxidases | Oxidation of catechols or phenols | Stabilizing copper oxidation states, substrate coordination |
| Manganese(II)/(III) | Superoxide Dismutase/Catalase | Disproportionation of superoxide/hydrogen peroxide | Mimicking the active site geometry |
This table outlines prospective applications based on the catalytic activities of related metal-triazole complexes.
Future Research Directions and Translational Potential of S 5 Pyrrolidin 2 Yl 1h 1,2,4 Triazole
Development of Next-Generation Analogues with Enhanced Potency and Specificity
Substitution on the Pyrrolidine (B122466) Ring: Introducing various substituents at different positions of the pyrrolidine ring can modulate lipophilicity, steric bulk, and hydrogen bonding capacity, potentially leading to enhanced target engagement.
Modification of the Triazole Core: Functionalization of the triazole ring, for instance, at the N1 or N4 positions, can influence the electronic properties and metabolic stability of the molecule.
Bioisosteric Replacement: Replacing the triazole or pyrrolidine rings with other heterocyclic systems could lead to novel compounds with improved pharmacological profiles.
A systematic SAR exploration could generate a library of compounds for screening. The findings from such studies are critical for identifying lead candidates with superior efficacy.
Table 1: Hypothetical Structure-Activity Relationship (SAR) Study for Analogues of (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole
| Analogue | Modification | Predicted Effect on Potency | Rationale |
| Analogue A | Addition of a hydroxyl group to the pyrrolidine ring | Potential Increase | Introduces hydrogen bond donor/acceptor capabilities for enhanced target binding. |
| Analogue B | Substitution with a phenyl group on the triazole nitrogen | Potential Increase | May introduce beneficial π-π stacking interactions with the target protein. nih.gov |
| Analogue C | Introduction of a fluorine atom on the pyrrolidine ring | Potential Increase | Can enhance binding affinity and improve metabolic stability. |
| Analogue D | Replacement of pyrrolidine with a piperidine (B6355638) ring | Variable | Alters ring size and conformation, which could positively or negatively impact target fit. researchgate.net |
Exploration of Novel Biological Targets and Therapeutic Areas for Triazole-Pyrrolidine Hybrids
The broad spectrum of biological activities associated with both 1,2,4-triazoles and pyrrolidine derivatives suggests that their hybrids could interact with a wide range of biological targets. zsmu.edu.uazsmu.edu.ua Future research should involve comprehensive screening of this compound and its analogues against diverse target classes to uncover new therapeutic applications. mdpi.com
Potential therapeutic areas for exploration include:
Oncology: Triazole derivatives have shown promise as anticancer agents by targeting various mechanisms, including enzyme inhibition. nih.govmdpi.com Screening against cancer cell lines and key oncogenic proteins like kinases and proteases is a logical step. rsc.org
Infectious Diseases: The triazole scaffold is the basis for many antifungal drugs. nih.gov The antibacterial and antiviral potential of this hybrid structure also warrants investigation against a panel of clinically relevant pathogens. zsmu.edu.uanih.gov
Neurodegenerative Diseases: Compounds containing triazole moieties have been explored for their neuroprotective effects and potential to inhibit enzymes involved in neurodegeneration, such as cholinesterases. mdpi.com
Inflammatory Disorders: Anti-inflammatory properties have been reported for various 1,2,4-triazole (B32235) derivatives, suggesting a potential role in treating inflammatory conditions. zsmu.edu.ua
Table 2: Potential Biological Targets and Therapeutic Areas for Triazole-Pyrrolidine Hybrids
| Therapeutic Area | Potential Biological Target(s) | Rationale / Supporting Evidence |
| Oncology | Cyclin-Dependent Kinases (CDKs), Topoisomerase, MALT1 Protease | Indolyl 1,2,4-triazoles have shown inhibitory activity against CDK4/6. rsc.org Other triazole hybrids have demonstrated anticancer activity through various mechanisms. nih.govresearchgate.net |
| Infectious Diseases | Fungal Ergosterol Biosynthesis, Bacterial DNA Gyrase, Viral Reverse Transcriptase | Triazoles are a well-established class of antifungal agents. nih.gov Triazole hybrids have also shown potent antibacterial and antiviral activities. nih.govnih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Beta-secretase (BACE1) | Hesperetin–1,2,3-triazole hybrids have been investigated for their anti-ChE inhibitory activity. mdpi.com |
| Inflammatory Disorders | Cyclooxygenase (COX) enzymes, Pro-inflammatory Cytokines | Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory activity, surpassing standard drugs in some models. zsmu.edu.ua |
Advancements in Scalable and Sustainable Synthetic Methodologies for this compound
For any promising compound to move towards clinical application, the development of an efficient, scalable, and sustainable synthetic route is essential. Future research in the chemical synthesis of this compound should focus on principles of green chemistry.
Key areas for improvement include:
Catalyst Development: Employing reusable and non-toxic catalysts, such as zinc-based heterogeneous catalysts, can reduce waste and improve the environmental footprint of the synthesis. rsc.org
Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like water or bio-based solvents. rsc.org
Process Intensification: Exploring continuous-flow manufacturing, which can offer better control over reaction parameters, improved safety, and higher yields compared to traditional batch processing. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.
Optimizing the synthesis to be more cost-effective and environmentally friendly will be critical for the commercial feasibility of this compound and its derivatives.
Integration with Chemical Biology Tools for Deeper Mechanistic Understanding
To fully realize the translational potential of this compound, a thorough understanding of its mechanism of action is required. Chemical biology provides a powerful toolkit for elucidating how a small molecule interacts with biological systems.
Future studies should integrate approaches such as:
Target Identification and Validation: Synthesizing tagged versions of the molecule (e.g., with biotin (B1667282) or a photoaffinity label) to perform affinity purification or photoaffinity labeling experiments. These techniques can help identify the direct protein targets of the compound within cells.
Cellular Imaging: Creating fluorescently labeled analogues to visualize the subcellular localization of the compound, providing clues about its site of action.
Molecular Docking and Simulation: Using computational methods to model the interaction between the compound and its potential biological targets at the atomic level. nih.govnih.gov This can help rationalize SAR data and guide the design of more potent analogues.
Resistant Mutant Screening: For antimicrobial or anticancer applications, generating and sequencing resistant mutants can reveal the compound's target or mechanism of action, as demonstrated for other triazole series. nih.gov
By combining these advanced techniques, researchers can build a comprehensive picture of the compound's pharmacological mechanism, which is essential for its further development as a therapeutic agent.
Q & A
Basic: What synthetic strategies are effective for preparing (S)-5-(Pyrrolidin-2-yl)-1H-1,2,4-triazole derivatives?
Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with nitriles or thioureas under acidic conditions. For example:
- Stepwise alkylation : Reacting 1,2,4-triazole-3-thiol precursors with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to introduce the pyrrolidine moiety .
- Cyclization optimization : Adjusting reaction pH (e.g., using acetic acid) and temperature (reflux in ethanol) to enhance yield and purity .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is used for isolation .
Basic: How are structural and purity characteristics of this compound derivatives verified?
Answer:
A multi-technique approach is employed:
- Elemental analysis : Confirms empirical formula with ≤0.4% deviation between calculated and observed values .
- ¹H-NMR : Identifies stereochemistry (e.g., S-configuration via coupling constants in pyrrolidine protons) and functional group integration (e.g., triazole CH protons at δ 7.8–8.2 ppm) .
- LC-MS : Validates molecular ion peaks ([M+H]⁺) and monitors purity (>95% by UV detection at 254 nm) .
Advanced: How can researchers resolve contradictions between in vitro and in silico biological activity data for this compound?
Answer:
Discrepancies often arise from solvent effects , protein flexibility in docking , or metabolic instability . Mitigation strategies include:
- Orthogonal assays : Compare molecular docking (e.g., AutoDock Vina) with SPR (surface plasmon resonance) to validate binding affinities .
- Molecular dynamics (MD) simulations : Run 50–100 ns simulations to account for protein conformational changes and ligand stability in the binding pocket .
- ADME/Tox profiling : Use SwissADME or ADMETLab to predict metabolic liabilities (e.g., CYP450 interactions) that may reduce in vivo efficacy .
Advanced: What strategies optimize the pharmacokinetic profile of this compound derivatives?
Answer:
Key approaches focus on bioavailability and metabolic stability :
- Bioisosteric replacement : Substitute the pyrrolidine ring with piperazine to enhance solubility (e.g., logP reduction from 2.1 to 1.5) .
- Pro-drug design : Introduce acetyl or phosphate groups at the triazole N1 position to improve membrane permeability .
- CYP450 inhibition screening : Prioritize derivatives with low inhibition (IC₅₀ > 10 µM) against CYP3A4/2D6 to avoid drug-drug interactions .
Advanced: How can researchers design analogs of this compound with improved biological selectivity?
Answer:
Structure-activity relationship (SAR) and computational modeling guide rational design:
- Fluorine incorporation : Add 3-fluorophenyl or 5-trifluoromethyl groups to enhance target affinity (e.g., COX-2 inhibition with IC₅₀ < 1 µM) .
- Scaffold hopping : Hybridize the triazole core with pyrazole or thiadiazole to exploit dual-binding modes (e.g., increased antifungal activity with MIC₉₀ = 8 µg/mL) .
- Free energy perturbation (FEP) : Calculate ΔΔG values to predict substituent effects on binding energy (e.g., methyl vs. ethyl groups at C5) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
Standardized assays include:
- Antimicrobial screening : Broth microdilution (CLSI guidelines) for MIC determination against Candida albicans or Staphylococcus aureus .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) with IC₅₀ calculated via nonlinear regression .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish selectivity indices (SI > 10 preferred) .
Advanced: How to address synthetic challenges in achieving enantiomeric purity for the S-configuration?
Answer:
- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) to resolve enantiomers (ee > 99%) .
- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of prochiral intermediates .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
